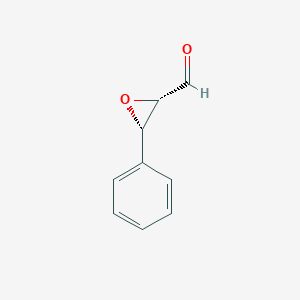
(2S,3S)-2-formyl-3-phenyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-2-formyl-3-phenyloxirane is a chemical compound that belongs to the family of oxiranes. It is a chiral molecule with two stereocenters, and its chemical formula is C9H8O2. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Mécanisme D'action
The mechanism of action of (2S,3S)-2-formyl-3-phenyloxirane is not fully understood. However, it is believed to interact with specific enzymes or receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
(2S,3S)-2-formyl-3-phenyloxirane has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the pathogenesis of Alzheimer's disease. Additionally, it has been shown to exhibit antibacterial and antifungal activities.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2S,3S)-2-formyl-3-phenyloxirane in lab experiments is its high enantioselectivity, which makes it a valuable chiral building block for the synthesis of complex molecules. However, its synthesis requires the use of a chiral catalyst, which can be expensive and difficult to obtain. Additionally, its potential toxicity and limited solubility in water can pose challenges in some experimental setups.
Orientations Futures
Several future directions for the research on (2S,3S)-2-formyl-3-phenyloxirane can be identified. In medicinal chemistry, further studies are needed to fully understand its mechanism of action and evaluate its potential as a drug candidate for the treatment of various diseases. In material science, the synthesis of new chiral materials using (2S,3S)-2-formyl-3-phenyloxirane as a precursor can be explored. Additionally, further studies can be conducted to investigate its potential applications in other fields, such as catalysis and biotechnology.
Méthodes De Synthèse
The synthesis of (2S,3S)-2-formyl-3-phenyloxirane can be achieved by several methods. One of the most common methods is the epoxidation of cinnamaldehyde using hydrogen peroxide and a catalytic amount of a chiral catalyst. This method provides high yields of the desired product with excellent enantioselectivity.
Applications De Recherche Scientifique
(2S,3S)-2-formyl-3-phenyloxirane has been extensively studied for its potential applications in various fields. In organic synthesis, it has been used as a chiral building block for the synthesis of complex molecules. In medicinal chemistry, it has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In material science, it has been used as a precursor for the synthesis of chiral materials with unique properties.
Propriétés
Numéro CAS |
121651-02-3 |
|---|---|
Formule moléculaire |
C9H8O2 |
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
(2S,3S)-3-phenyloxirane-2-carbaldehyde |
InChI |
InChI=1S/C9H8O2/c10-6-8-9(11-8)7-4-2-1-3-5-7/h1-6,8-9H/t8-,9+/m1/s1 |
Clé InChI |
MNDACYSEJXGHML-RKDXNWHRSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@@H]2[C@H](O2)C=O |
SMILES |
C1=CC=C(C=C1)C2C(O2)C=O |
SMILES canonique |
C1=CC=C(C=C1)C2C(O2)C=O |
Synonymes |
Oxiranecarboxaldehyde, 3-phenyl-, (2S,3R)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



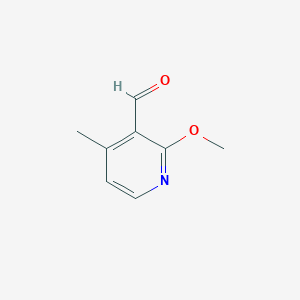
![5,6-Dimethyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one](/img/structure/B58431.png)
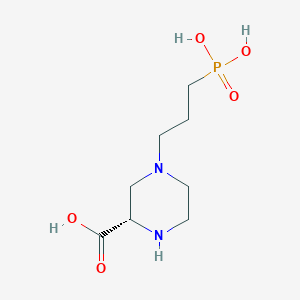
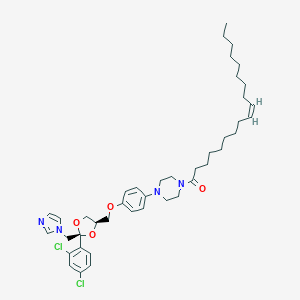
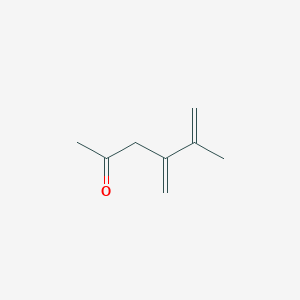
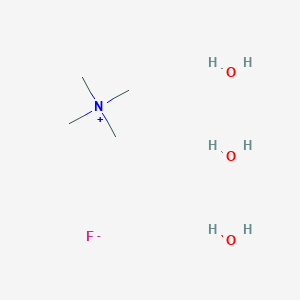
![1-(6-Methylbicyclo[4.2.0]oct-3-en-1-yl)ethanone](/img/structure/B58440.png)

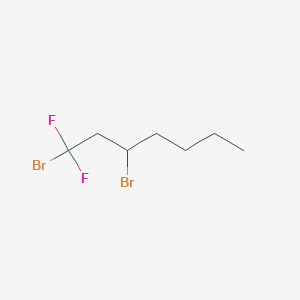

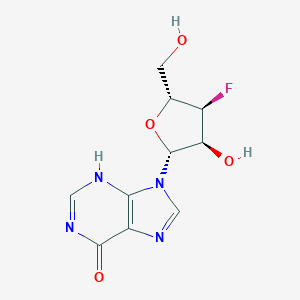

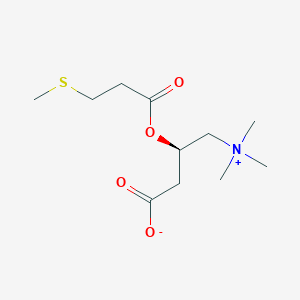
![Methyl 3-[3-[(3-methyl-4-nitrophenyl)methyl]imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B58456.png)